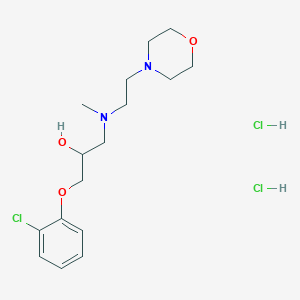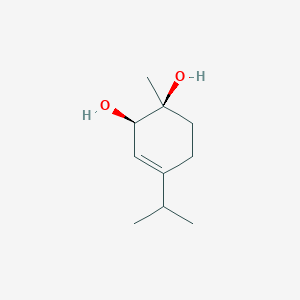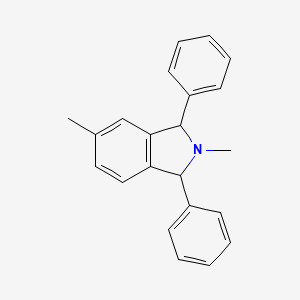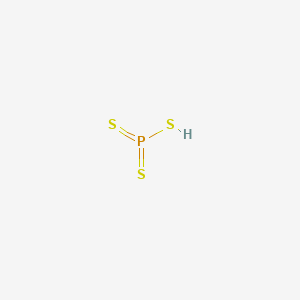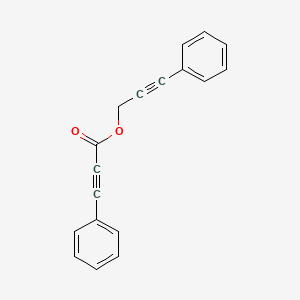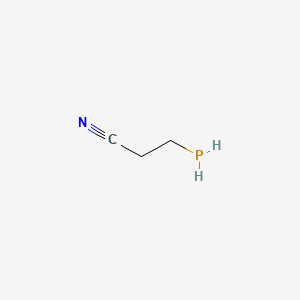
2-Cyanoethylphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanoethylphosphine is an organophosphorus compound with the molecular formula C3H6NP. It is characterized by the presence of a phosphine group attached to a cyanoethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Cyanoethylphosphine can be synthesized through several methods. One common approach involves the reaction of phosphine with acrylonitrile under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is often produced using industrial tail gas phosphine as a raw material. This method is cost-effective and environmentally friendly, as it utilizes waste gases from other industrial processes. The reaction involves the use of sodium hypophosphite as a reducing agent, resulting in the formation of this compound with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyanoethylphosphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphine and cyano groups, which can participate in different chemical processes .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen. This reaction typically results in the formation of phosphine oxides.
Reduction: Reduction reactions involving this compound often use reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of phosphine derivatives.
Major Products Formed: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in various fields .
Wissenschaftliche Forschungsanwendungen
2-Cyanoethylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules.
Medicine: The compound is investigated for its potential use in drug development.
Industry: this compound is used in the production of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyanoethylphosphine involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors. The phosphine group can donate electrons to metal ions, stabilizing the complex and facilitating its interaction with biological molecules. This mechanism is crucial for its applications in catalysis and drug development .
Vergleich Mit ähnlichen Verbindungen
2-Cyanoethylphosphine can be compared with other similar compounds, such as tris(2-cyanoethyl)phosphine and bis(2-cyanoethyl)phosphine. These compounds share similar structural features but differ in their chemical properties and applications .
Tris(2-cyanoethyl)phosphine: This compound has three cyanoethyl groups attached to the phosphine, making it more sterically hindered and less reactive compared to this compound.
Bis(2-cyanoethyl)phosphine: With two cyanoethyl groups, this compound exhibits intermediate reactivity and is used in different applications compared to this compound.
Eigenschaften
CAS-Nummer |
6783-71-7 |
|---|---|
Molekularformel |
C3H6NP |
Molekulargewicht |
87.06 g/mol |
IUPAC-Name |
3-phosphanylpropanenitrile |
InChI |
InChI=1S/C3H6NP/c4-2-1-3-5/h1,3,5H2 |
InChI-Schlüssel |
LRQDMMVZKMBBQC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CP)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)

